molecular formula C28H38N2O4 B14379551 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione CAS No. 88147-65-3

4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione

Cat. No.: B14379551
CAS No.: 88147-65-3
M. Wt: 466.6 g/mol
InChI Key: WNTCHQFHAVLTHN-UHFFFAOYSA-N
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Description

4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxy groups attached to an anthracene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione typically involves the reduction of 1,8-dihydroxy-4,5-dinitroanthraquinone or the cleavage of sulfonic acid groups from the corresponding 2,7-disulfonic acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar anthraquinone derivatives are produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and reactant concentrations. These methods ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its hydroxyanthracene form.

    Substitution: Amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, which have applications in dye synthesis and medicinal chemistry.

Scientific Research Applications

4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its extended heptyl chains and specific positioning of amino and hydroxy groups make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

88147-65-3

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

4,5-diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C28H38N2O4/c1-3-5-7-9-11-13-17-15-19(29)21-23(25(17)31)28(34)24-22(27(21)33)20(30)16-18(26(24)32)14-12-10-8-6-4-2/h15-16,31-32H,3-14,29-30H2,1-2H3

InChI Key

WNTCHQFHAVLTHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCC)O)N

Origin of Product

United States

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